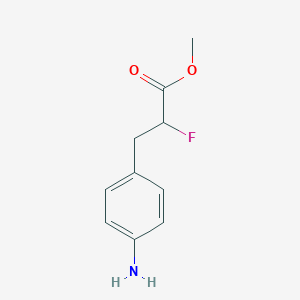

3-(4-氨基苯基)-2-氟丙酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

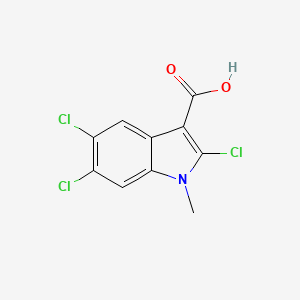

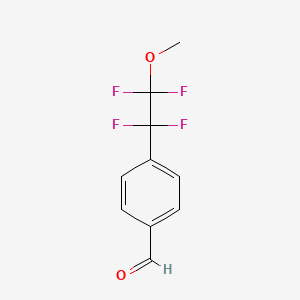

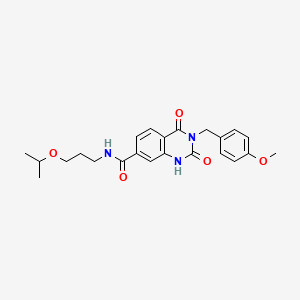

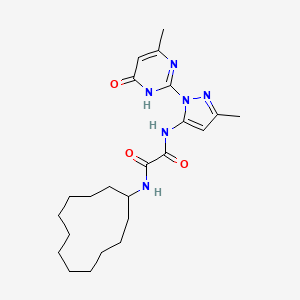

The compound would likely be a derivative of aniline, which is an organic compound consisting of a phenyl group attached to an amino group. Its structure would include a methyl group (-CH3), a fluorine atom (-F), and a 4-aminophenyl group attached to a propanoate backbone .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the introduction of the fluorine atom and the 4-aminophenyl group. The exact method would depend on the specific reactions used .Molecular Structure Analysis

The molecular structure of the compound could be determined using techniques such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, or mass spectrometry .Chemical Reactions Analysis

The compound’s reactivity could be studied using various techniques, including spectrophotometric or electrochemical methods .Physical and Chemical Properties Analysis

The physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability, could be determined using various analytical techniques .科学研究应用

交叉偶联反应

由U形模板引导的远程间位C–H键交叉偶联是3-(4-氨基苯基)-2-氟丙酸甲酯等化合物的重要应用领域。Wan、L.、Dastbaravardeh、N.、Li、G.和Yu、J.-Q.(2013)使用易于去除的腈模板开发了3-苯基丙酸和酚类衍生物的间位C–H芳基化和甲基化。弱配位U形模板和单保护氨基酸配体的组合对于C–H键与有机硼的交叉偶联至关重要,表明该化合物在促进复杂有机合成过程中的潜力L. Wan, Navid Dastbaravardeh, Gang Li, jin-quan yu, 2013。

抗癌药物合成

氨基乙酸官能化席夫碱有机锡(IV)配合物的合成已被探索其作为抗癌药物的潜力。Basu Baul、T. S.、Basu、S.、Vos、D.和Linden、A.(2009)进行了一项研究,其中2-[{[(2Z)-(3-羟基-1-甲基-2-丁烯亚基)]氨基}-4-甲基戊酸钾和其他衍生物发生反应生成这些配合物,这些配合物对各种人肿瘤细胞系显示出有希望的细胞毒性。这项研究强调了该化合物在开发新的抗癌治疗中的用途T. S. Basu Baul, Smita Basu, D. Vos, A. Linden, 2009。

合成方法学

Drewes、S.、Emslie、N.、Field、J.、Khan、A.和Ramesar、N.(1992)对2-(α-羟基)芳基丙烯酸酯的合成、拆分和绝对构型的分配的研究,突出了3-(4-氨基苯基)-2-氟丙酸甲酯衍生物在拆分外消旋混合物中的用途。这项工作对于制备对映体纯化合物至关重要,对药物研究至关重要S. Drewes, N. Emslie, J. Field, A. Khan, Niyum Ramesar, 1992。

抗肿瘤活性

王元超(2011)合成了(S/R)-2-(5-氟尿嘧啶-1-基乙酰基)氨基-3-苯基丙酸甲酯,展示了其在体外抗肿瘤活性。这突出了该化合物在合成具有潜在抗癌作用的新型药物中的相关性,表明了在治疗应用中研究的广阔前景王元超, 2011。

作用机制

Target of Action

Compounds with similar structures, such as 3-(4-aminophenyl)propionic acid, have been used in solution phase peptide synthesis .

Mode of Action

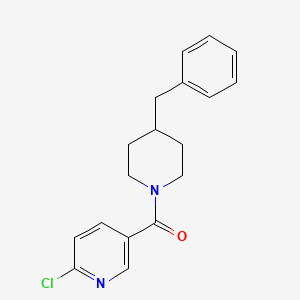

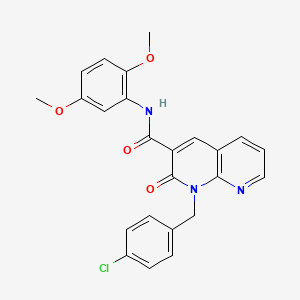

It’s worth noting that compounds with similar structures, such as indole derivatives, have shown a variety of biological activities including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . They bind with high affinity to multiple receptors, which could be helpful in developing new useful derivatives .

Biochemical Pathways

For instance, indole derivatives, which share a similar structure, have been found to affect a variety of biochemical pathways .

Result of Action

Compounds with similar structures have shown a variety of biological activities .

安全和危害

未来方向

属性

IUPAC Name |

methyl 3-(4-aminophenyl)-2-fluoropropanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FNO2/c1-14-10(13)9(11)6-7-2-4-8(12)5-3-7/h2-5,9H,6,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEIGCQMKFXQSKQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=C(C=C1)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(3-methylbutyl)acetamide](/img/structure/B2407069.png)

![2-Chloro-N-[1-[3-(pyridin-2-ylmethoxy)phenyl]ethyl]acetamide](/img/structure/B2407075.png)

![(2-chlorophenyl)(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2407080.png)

![2-[(4-Nitrophenyl)methylsulfanyl]-1-(4-nitrophenyl)sulfonyl-4,5-dihydroimidazole](/img/structure/B2407081.png)

![7-Benzylsulfanyl-3-[(4-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2407085.png)